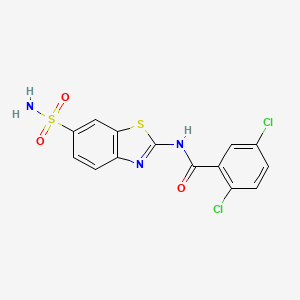

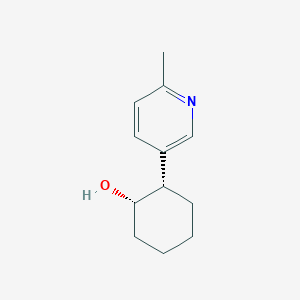

![molecular formula C6H12ClNO3 B2628799 (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2402789-34-6](/img/structure/B2628799.png)

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride” is a chemical compound with the CAS Number: 2375249-63-9 . It has a molecular weight of 179.65 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13NO2.ClH/c9-5-4-8-7 (6 (5)10)2-1-3-7;/h5-6,8-10H,1-4H2;1H/t5-,6-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride” is a powder that is stored at room temperature . The compound’s molecular weight is 179.65 .Scientific Research Applications

Drug Discovery and Synthesis

- Multifunctional Modules for Drug Discovery: Thia/oxa-azaspiro[3.4]octanes, closely related to the compound , are synthesized to act as multifunctional, structurally diverse modules for drug discovery. This includes enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Synthesis Methods and Chemical Reactions

- Synthesis of Related Compounds: The synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, which involves reactions similar to those needed for the compound of interest, demonstrates complex processes in forming azaspirocycles (Mandzhulo et al., 2016).

- Electrophilic Amination Processes: The use of 1-oxa-2-azaspiro[2.5]octane in electrophilic amination of C-H-acidic compounds, illustrating its role in introducing amino groups to complex molecular structures (Andreae et al., 1992).

- Efficient Synthesis Techniques: A four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, showing the intricacies of forming related spirocyclic compounds (Connolly et al., 2010).

Structural and Conformational Analysis

- NMR Spectroscopy in Analysis: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, which are structurally similar, using NMR spectroscopy to determine configurations and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).

Biological Activity and Therapeutic Potential

- Anti-tumor and Anti-angiogenic Activity: Investigation into new azaspiro bicyclic hydantoin derivatives, closely related to the compound of interest, for their potential anti-tumor and anti-angiogenic activities, highlighting the broader applicability of such compounds in medicinal chemistry (Basappa et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name |

(7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-10-6(5(4)9)2-7-3-6;/h4-5,7-9H,1-3H2;1H/t4-,5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMISJFDWEWITOU-TYSVMGFPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2(O1)CNC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2(O1)CNC2)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)

![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)

![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2628725.png)

![Ethyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2628733.png)

![2-chloro-N-[4-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2628738.png)

![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2628739.png)